Enacyloxin IIa is produced by the bacterium Frateuria sp. W-315, a member of the actinobacteria phylum. It belongs to a class of compounds known as polyenic antibiotics, which are characterized by their multiple conjugated double bonds. Enacyloxin IIa is particularly significant for its dual mechanism of action targeting both the ribosomal elongation factor Tu and the ribosome itself, making it a unique agent in the fight against bacterial infections .
The synthesis of enacyloxin IIa involves a complex biosynthetic pathway encoded by a hybrid modular polyketide synthase gene cluster. This pathway includes both cis-acting and trans-acting polyketide synthase components, which are responsible for assembling the polyketide chain. The production of enacyloxin IIa can be influenced by various environmental factors and genetic mutations within the producing strain .
Key steps in the synthesis include:
Enacyloxin IIa has a complex molecular structure characterized by several functional groups and stereocenters. The compound's molecular formula is , and it features a unique arrangement of carbon atoms that contributes to its biological activity.
The structural analysis reveals:
Enacyloxin IIa participates in several key chemical reactions relevant to its function as an antibiotic:
These reactions highlight the compound's role as an inhibitor of protein synthesis, making it effective against various bacterial strains.
The mechanism of action for enacyloxin IIa is primarily focused on two targets:
This dual specificity is what distinguishes enacyloxin IIa from other antibiotics.
Enacyloxin IIa exhibits several notable physical and chemical properties:
These properties contribute to its practical applications in laboratory settings.
Enacyloxin IIa has several significant scientific applications:
Enacyloxin IIa (C~33~H~45~Cl~2~NO~11~, MW 702.62 g/mol) features a structurally novel 3,4-dihydroxycyclohexanecarboxylic acid core that distinguishes it from classical lactonic polyketides. Unlike macrolide antibiotics with macrocyclic lactone rings, this core maintains an open-chain conformation, enabling unique intermolecular interactions with biological targets [2] [10]. The core structure positions functional groups in three-dimensional space to facilitate high-affinity binding to elongation factor Tu (EF-Tu), with the carboxylic acid moiety participating in critical hydrogen-bonding networks [4] [5].
The cyclohexane ring adopts a chair conformation with equatorial orientations of both hydroxyl groups at C3 and C4, minimizing steric strain while optimizing hydrogen-bonding potential. This configuration enhances molecular stability in aqueous environments and influences the compound's overall amphipathic character. X-ray crystallography of EF-Tu-bound enacyloxin IIa confirms that the cyclohexane carboxylate forms salt bridges with Arg 300 and His 67 residues in EF-Tu's domain interface, explaining its nanomolar inhibition potency [4].
Table 1: Core Structural Features of Enacyloxin IIa
Structural Element | Chemical Characteristics | Biological Significance |
---|---|---|
Cyclohexane core | Non-lactonic, 1,3-diol configuration | Enables open-chain interaction with EF-Tu |
Carboxylic acid group | Ionizable at physiological pH | Forms salt bridges with basic EF-Tu residues |
Polyene tether | Conjugated hexaene system | Membrane permeability enhancement |
Stereochemistry | 3R,4R-dihydroxy configuration | Dictates spatial orientation for target binding |
Attached to the C3 hydroxyl of the cyclohexane core via ester linkage, enacyloxin IIa's chlorinated polyhydroxy acyl chain (C~22~H~33~Cl~2~O~8~) exhibits exceptional chemical complexity. This 26-atom side chain contains:
The chlorination pattern significantly impacts bioactivity: removal of chlorine atoms reduces antibacterial potency by >100-fold against Moraxella catarrhalis (MIC shift from 0.06 μg/mL to >6 μg/mL) [3]. Molecular dynamics simulations reveal that the C5' chlorine participates in halogen bonding with EF-Tu's Gly 317 backbone carbonyl, anchoring the side chain in the hydrophobic cleft between domains 1 and 3 [4]. The polyene system's conjugated double bonds enable extended π-electron delocalization, facilitating insertion into hydrophobic protein pockets while the terminal amide group forms a bifurcated hydrogen bond with His 319 on EF-Tu [4].
Table 2: Functional Groups in the Acyl Side Chain
Position | Functional Group | Role in Biological Activity |
---|---|---|
C1' | Ester linkage | Connects to cyclohexane core |
C2' | Chloroalkene | Hydrophobic pocket insertion |
C3' | Chiral OH (S-config) | Hydrogen bonding with Glu 378 |
C5' | Chloroalkene | Halogen bonding with Gly 317 |
C7',C9' | Chiral OH (S-config) | Solvation and target affinity |
C12' | Terminal amide | H-bonding with His 319 |
Despite lacking structural homology to kirromycin, enacyloxin IIa shares a mechanistic convergence in EF-Tu inhibition by trapping EF-Tu•GDP on the ribosome after GTP hydrolysis. Crystallographic superposition of EF-Tu-bound complexes reveals that both antibiotics bind at the domain 1/3 interface (resolution: 2.3 Å for enacyloxin vs. 2.1 Å for kirromycin), inducing similar allosteric disruptions that prevent EF-Tu dissociation [1] [4]. Key structural differences include:
Functional divergence emerges in ribosomal interactions: enacyloxin IIa uniquely distorts the ribosomal A-site to inhibit amino acid incorporation into polypeptides, representing a dual-targeting mechanism not observed with kirromycin. This dual action arises from enacyloxin's polyhydroxy side chain contacting 23S rRNA nucleotides (A2660, A2661) when EF-Tu is trapped on the ribosome, explaining its enhanced efficacy against Gram-negative bacteria expressing modified EF-Tu [1] [5].
Table 3: Comparative Analysis of EF-Tu Targeting Antibiotics
Parameter | Enacyloxin IIa | Kirromycin | Pulvomycin |
---|---|---|---|
Chemical Class | Chlorinated polyketide | Complex macrolactone | Linear polyene |
Binding Site | Domain 1/3 interface | Domain 1/3 interface | Domain 1/2 cleft |
EF-Tu Affinity (K~d~) | 0.7 nM | 0.2 nM | 5.8 nM |
MIC vs. M. catarrhalis | 0.06 μg/mL | 0.03 μg/mL | 0.5 μg/mL |
Ribosomal Effect | A-site distortion + EF-Tu trapping | EF-Tu trapping only | Ternary complex inhibition |
Key Protein Contacts | His319, Gly317, Glu378 | Val216, Asp218, Arg59 | Asn209, Lys208 |
The stereochemical complexity of enacyloxin IIa's acyl chain provides greater target specificity than kirromycin, evidenced by its lack of cross-resistance with EF-Tu mutants carrying Gly222Asp substitutions that confer kirromycin resistance [5]. This structural distinction highlights enacyloxin's potential as a lead compound for overcoming emerging elfamycin resistance.
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